molecular formula C22H21FN4O4 B7765521 MFCD03285614

MFCD03285614

Cat. No.: B7765521
M. Wt: 424.4 g/mol
InChI Key: YNIVKDGQDPNOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03285614 is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The unique structure of this compound allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the quinolone core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

    Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, often using piperazine or its derivatives.

    Coupling with pyridine-2-carbonyl chloride: The final step involves coupling the piperazine derivative with pyridine-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03285614 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated derivatives and strong bases are often used in substitution reactions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Hydroxyquinolones.

    Substitution: Various substituted quinolones and piperazines.

Scientific Research Applications

MFCD03285614 has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-4-oxo-7-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

MFCD03285614 is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it highly effective against a wide range of bacterial pathogens.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(pyridine-2-carbonyl)piperazin-1-yl]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c1-2-25-13-15(22(30)31)20(28)14-11-16(23)19(12-18(14)25)26-7-9-27(10-8-26)21(29)17-5-3-4-6-24-17/h3-6,11-13H,2,7-10H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIVKDGQDPNOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=CC=N4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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